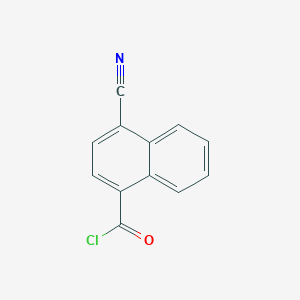

4-Cyano-1-naphthoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6ClNO |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

4-cyanonaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H6ClNO/c13-12(15)11-6-5-8(7-14)9-3-1-2-4-10(9)11/h1-6H |

InChI Key |

BIMMUDYNAGPSHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=O)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyano 1 Naphthoyl Chloride and Its Advanced Precursors

Strategies for the Formation of the Naphthoyl Chloride Moiety

The principal route to 4-Cyano-1-naphthoyl chloride involves the chemical manipulation of a naphthalene (B1677914) core that already possesses the cyano group at the 4-position. The typical starting point for this transformation is 4-Cyano-1-naphthoic acid, which undergoes a halogenation reaction to yield the desired acyl chloride.

The creation of 4-Cyano-1-naphthoic acid is a critical preliminary step. Various synthetic pathways have been developed for this purpose, often centering on the introduction of a carboxyl group to a 4-cyanonaphthalene framework or the modification of an existing functional group into a carboxylic acid.

A prevalent method for synthesizing 4-Cyano-1-naphthoic acid involves the oxidation of a suitable precursor. A common approach is the oxidation of an alkyl group, for instance, a methyl group, located at the C1 position of the 4-cyanonaphthalene structure. The oxidation of 4-cyano-1-methylnaphthalene can produce 4-Cyano-1-naphthoic acid. This transformation is often carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The precise control of reaction conditions, including temperature and duration, is essential to maximize the yield and prevent unwanted side reactions.

Carbonylation reactions provide a direct route for the introduction of the carboxylic acid group. These methods frequently employ transition metal catalysts, such as palladium complexes, to facilitate the reaction between a suitable naphthalene substrate and carbon monoxide. For example, 1-halo-4-cyanonaphthalene, such as 1-bromo-4-cyanonaphthalene, can be converted to 4-Cyano-1-naphthoic acid through a palladium-catalyzed carbonylation reaction. google.com The success of this reaction is highly dependent on the specific catalyst, ligands, and reaction conditions used. mdpi.commdpi.com Another approach involves the reaction of naphthalene with carbon dioxide in the presence of a Lewis acid catalyst to directly synthesize 1-naphthoic acid, a reaction that highlights the potential for direct carboxylation. google.com

Following the synthesis of 4-Cyano-1-naphthoic acid, the carboxylic acid group is converted into an acyl chloride. This is a standard and well-established transformation in organic chemistry, with several reliable reagents available for this purpose.

Thionyl chloride (SOCl₂) is a widely utilized reagent for converting carboxylic acids to acyl chlorides. wikipedia.orgmasterorganicchemistry.com Its popularity stems from its high reactivity and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and easily removed from the reaction mixture. masterorganicchemistry.com The reaction of 4-Cyano-1-naphthoic acid with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF) and is typically conducted in an inert solvent like toluene. chemicalbook.comchemicalbook.com The reaction may require heating to proceed to completion. chemicalbook.com

Table 1: Thionyl Chloride Mediated Synthesis of Acyl Chlorides

| Reactant | Reagent | Solvent | Catalyst | Conditions | Yield |

|---|---|---|---|---|---|

| 4-Cyanobenzoic acid | Thionyl chloride | None | DMF | Reflux, 1.5 h | 98% chemicalbook.com |

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgresearchgate.netsci-hub.se It is often favored for its milder reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl). wikipedia.org The reaction of 4-Cyano-1-naphthoic acid with oxalyl chloride is typically carried out in an inert solvent such as dichloromethane (B109758). dergipark.org.tr The addition of a catalytic amount of DMF is common, as it forms the reactive Vilsmeier reagent in situ, which facilitates the transformation. wikipedia.org This method is particularly advantageous for substrates that may be sensitive to the higher temperatures sometimes required when using thionyl chloride.

Table 2: Oxalyl Chloride Applications in Acyl Chloride Synthesis

| Reactant | Reagent | Solvent | Catalyst | Conditions |

|---|

Halogenation Techniques for Acyl Chloride Generation

Other Halogenating Agents in Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While thionyl chloride is commonly employed, a variety of other halogenating agents can also effectively achieve this conversion, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. The synthesis of this compound from 4-cyano-1-naphthoic acid can be accomplished using several such reagents. chemguide.co.uklibretexts.orglibretexts.org The choice of reagent can be critical, especially when dealing with multifunctional molecules, to avoid unwanted side reactions.

Commonly used halogenating agents for this purpose include:

Thionyl Chloride (SOCl₂) : This is one of the most frequently used reagents for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification of the desired product. chemguide.co.uklibretexts.org Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. chemicalbook.com For instance, the analogous synthesis of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid is achieved in high yield by refluxing with thionyl chloride and a catalytic amount of DMF. chemicalbook.com A general method for the synthesis of 1-naphthoyl chloride involves refluxing 1-naphthoic acid with thionyl chloride in toluene. chemicalbook.com

Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another effective reagent for this transformation and is often used under milder conditions than thionyl chloride. Like thionyl chloride, it produces only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). The reaction is typically catalyzed by DMF.

Phosphorus Pentachloride (PCl₅) : PCl₅ is a solid and highly reactive chlorinating agent that reacts with carboxylic acids, usually at room temperature or with gentle warming. chemguide.co.uklibretexts.org The byproducts include phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uk Fractional distillation is required to separate the product from POCl₃.

Phosphorus Trichloride (PCl₃) : PCl₃ is a liquid reagent that also converts carboxylic acids to acyl chlorides. The reaction is generally less vigorous than with PCl₅. The byproduct is phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org

The selection of the appropriate halogenating agent for the synthesis of this compound would depend on factors such as the scale of the reaction, the desired purity, and the compatibility of the reagent with the cyano group present in the molecule.

Table 1: Comparison of Halogenating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Physical State | Byproducts | Typical Conditions |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Reflux, often with cat. DMF |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl (gases) | Room temp. to mild heating, cat. DMF |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Room temp. or gentle warming |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ | Heating |

Introduction and Functionalization of the Cyano Group on the Naphthalene Core

The synthesis of the crucial precursor, 4-cyano-1-naphthoic acid, or other cyano-naphthalene building blocks, requires the introduction of a cyano (-CN) group onto the naphthalene ring system. Several synthetic strategies are available for this purpose, including transition-metal-catalyzed reactions and nucleophilic substitutions.

Cyanation Reactions of Naphthalene Derivatives

The installation of a nitrile functionality onto an aromatic ring, such as naphthalene, is a key step in the synthesis of many valuable chemical intermediates.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds, including the introduction of cyano groups onto aryl halides. rsc.org This methodology offers a versatile and often high-yielding route to aryl nitriles under relatively mild conditions. researchgate.net The cyanation of halo-naphthalenes, such as 1-bromonaphthalene (B1665260) or 1-chloronaphthalene (B1664548), can be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source. nih.govrsc.org

A variety of cyanide sources can be employed, with some being safer alternatives to traditional reagents like sodium or potassium cyanide. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic cyanide source, has been successfully used for the cyanation of (hetero)aryl halides in the presence of a palladium catalyst. nih.govsci-hub.se The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / Na₂CO₃ | DMA | 120 | Low |

Data adapted from a case study on mild cyanation conditions. sci-hub.se

The Rosenmund-von Braun reaction is a classic method for introducing a cyano group onto an aryl halide, typically an aryl bromide or iodide. This reaction involves a nucleophilic substitution using a copper(I) cyanide salt, often in a high-boiling polar solvent like DMF, N-methylpyrrolidinone (NMP), or quinoline (B57606). stackexchange.com

A documented synthesis of 4-cyano-1-naphthoic acid utilizes this approach, starting from 4-bromo-1-naphthoic acid. The reaction is carried out by heating 4-bromo-1-naphthoic acid with copper(I) cyanide in a solvent such as dimethylformamide or quinoline under reflux conditions. google.com This method provides a direct route to the key precursor for this compound. Similarly, 1-cyanonaphthalene can be prepared from 1-bromonaphthalene and cuprous cyanide. guidechem.com

Direct C-H cyanation of aromatic compounds is a highly desirable transformation as it avoids the pre-functionalization required for cross-coupling or nucleophilic substitution reactions. While significant progress has been made in this area, the direct and regioselective cyanation of an unactivated naphthalene C-H bond can be challenging. Research in this area is ongoing, with various methods being explored for different substrates. For instance, direct cyanation methods have been developed for terminal alkynes using copper or silver catalysts. nih.gov The reaction of naphthalene-2,3-dicarbaldehyde (B13756) with cyanide ions leads to fluorescent derivatives, indicating the reactivity of the naphthalene system towards cyanide under specific conditions. researchgate.netelsevierpure.com However, a general and selective method for the direct cyanation of naphthalene to yield 1-cyanonaphthalene derivatives is not as established as the other methods.

Synthesis of Cyano-Naphthalene Building Blocks

The synthesis of specific cyano-naphthalene isomers serves as the foundation for producing more complex molecules like this compound. The methods described above are directly applicable to the creation of these essential building blocks.

For example, the synthesis of 4-cyano-1-naphthoic acid has been achieved via the Rosenmund-von Braun reaction. The process starts with the Friedel-Crafts acylation of 1-bromonaphthalene to introduce a carboxylic acid precursor at the 4-position, followed by the copper-catalyzed cyanation of the bromo-substituent. google.com

Synthetic Route to 4-Cyano-1-naphthoic Acid: google.com

Acylation: 1-Bromonaphthalene is reacted with acetyl chloride and aluminum chloride to yield 4-bromo-1-acetylnaphthalene.

Oxidation: The acetyl group is oxidized to a carboxylic acid group, forming 4-bromo-1-naphthoic acid.

Cyanation: 4-Bromo-1-naphthoic acid is heated with copper(I) cyanide in a high-boiling solvent (e.g., quinoline or DMF) to produce 4-cyano-1-naphthoic acid.

Another key building block, 1-cyanonaphthalene , can be synthesized by the hydrolysis of the corresponding nitrile. orgsyn.org The nitrile itself is typically prepared from 1-bromonaphthalene using either palladium-catalyzed methods or the Rosenmund-von Braun reaction with copper(I) cyanide. guidechem.comorgsyn.org These cyano-naphthalene compounds are important precursors in various fields of chemical synthesis. aip.org

From Halogenated Naphthalenes

A primary route to 4-cyano-1-naphthoic acid involves the cyanation of a halogenated precursor, typically 4-bromo-1-naphthoic acid. This transformation is a variation of the Rosenmund-von Braun reaction, which classically involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.

In a patented process, 4-bromo-1-naphthoic acid is reacted with at least one molar equivalent of copper(I) cyanide in a polar, aprotic solvent such as dimethylformamide (DMF) or quinoline. The reaction is conducted under reflux conditions, typically at temperatures ranging from 150°C to 250°C. The initial product is a copper salt complex of 4-cyano-1-naphthoic acid, which precipitates from the reaction mixture. This complex is then subjected to alkaline saponification to liberate the desired 4-cyano-1-naphthoic acid. The 4-bromo-1-naphthoic acid starting material can itself be prepared via Friedel-Crafts acylation of 1-bromonaphthalene.

Table 1: Cyanation of 4-Bromo-1-naphthoic Acid

| Reactant | Reagent | Solvent | Temperature | Product |

| 4-Bromo-1-naphthoic acid | Copper(I) cyanide | Dimethylformamide | 150-160°C | 4-Cyano-1-naphthoic acid copper bromide complex |

Data compiled from patent literature describing the synthesis of naphthalene-1,4-dicarboxylic acid, where the formation of the 4-cyano intermediate is a key step.

From Naphthaldehydes (e.g., Sommelet Reaction)

The Sommelet reaction provides a method for converting a benzyl (B1604629) halide, or in this context, a naphthylmethyl halide, into the corresponding aldehyde. wikipedia.orgorganicreactions.org This aldehyde can then be oxidized to the carboxylic acid, which serves as a precursor to this compound. The reaction typically involves treating the halide with hexamine (hexamethylenetetramine) followed by hydrolysis. wikipedia.org

For the synthesis of a precursor to this compound, one could envision starting with a 1-(chloromethyl)-4-cyanonaphthalene. This intermediate would be reacted with hexamine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt, often in the presence of an acid, would yield 4-cyano-1-naphthaldehyde. The resulting aldehyde can then be oxidized to 4-cyano-1-naphthoic acid using standard oxidizing agents such as potassium permanganate or selenium dioxide.

A general procedure for the Sommelet reaction on a naphthalene scaffold involves heating the 1-(chloromethyl)naphthalene (B51744) derivative with hexamine in a solvent mixture, such as 50% aqueous acetic acid, followed by the addition of a strong acid like hydrochloric acid to facilitate hydrolysis. acs.org

Benzannulation and Cyclization Strategies for Cyano-Naphthalenes

Benzannulation and cyclization reactions offer powerful and convergent approaches to constructing the substituted naphthalene core. These methods typically involve the formation of the second aromatic ring from acyclic or monocyclic precursors.

One such strategy involves the reaction of (trialkylsilyl)vinylketenes with lithium ynolates, which generates a 3-(oxido)dienylketene that undergoes a 6π-electrocyclization. nih.gov This leads to highly substituted resorcinol (B1680541) monosilyl ethers, which can be further elaborated. While not a direct route to this compound, this methodology highlights the potential of benzannulation to create complex substitution patterns on an aromatic ring.

Another approach is the [4+2] cycloaddition (Diels-Alder reaction) between a suitably substituted diene and a dienophile. For instance, the reaction of 2-pyrones with arynes, generated in situ from o-silylaryl triflates, leads to multisubstituted naphthalenes after the extrusion of carbon dioxide. rsc.org By choosing a 2-pyrone and an aryne bearing the necessary cyano and potential carboxylate functionalities, this method could be adapted for the synthesis of precursors to this compound.

Furthermore, gold(I)-catalyzed cycloisomerization of propargylic esters can lead to unsymmetrically substituted naphthalenes through a cascade of 1,3- and 1,2-migrations. This transformation proceeds via a 1,3-diene intermediate which then cyclizes and aromatizes.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints, each with its own advantages in terms of efficiency and molecular diversity.

One-Pot and Cascade Reaction Development

To improve synthetic efficiency, one-pot and cascade reactions are highly desirable. These strategies minimize the number of work-up and purification steps, saving time, reagents, and reducing waste. A potential one-pot synthesis could involve the in situ generation of a precursor, which then undergoes further transformation without isolation. For instance, a process could be envisioned where a halogenated naphthaldehyde is converted to the corresponding cyano-aldehyde via a transition-metal-catalyzed cyanation, followed by in situ oxidation to the carboxylic acid and subsequent chlorination to the acid chloride, all within a single reaction vessel. While a specific one-pot synthesis for this compound is not prominently described, the development of such protocols for related substituted pyrroles and naphthopyrans demonstrates the feasibility of this approach in complex heterocyclic and polycyclic aromatic systems. chemistryviews.orgresearchgate.net

Cascade reactions, where a single event triggers a series of subsequent transformations, are also powerful tools. For example, a palladium-catalyzed cascade reaction of enynones and isocyanides has been developed to synthesize functionalized ketenimines, which can then undergo further annulation. sciencemadness.org Applying this logic, a cascade sequence could potentially be designed to build the cyanated naphthalene ring system in a highly efficient manner.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires precise control over both chemoselectivity and regioselectivity.

Chemoselectivity: The presence of both a cyano group and a carboxylic acid (or acid chloride) functionality necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions. For example, during the conversion of 4-cyano-1-naphthoic acid to the acid chloride, the conditions must be such that the cyano group remains intact. Similarly, when introducing the cyano group, the carboxylic acid or its precursor must be compatible with the cyanation conditions.

Regioselectivity: The 1,4-substitution pattern on the naphthalene ring must be established with high fidelity. Starting from 1-substituted naphthalenes, electrophilic aromatic substitution typically occurs at the C4 (peri) or C5 position. Directing groups play a crucial role in controlling the position of incoming substituents. For instance, in the synthesis of methylated naphthalene natural products, a transient ligand strategy was employed for the regioselective C-H methylation of 1-naphthaldehydes. chemistryviews.org Similarly, in the synthesis of this compound, the choice of starting material and the sequence of reactions are critical for achieving the desired 1,4-disubstitution pattern. Benzannulation strategies can offer excellent regiocontrol, as the substitution pattern of the final naphthalene product is determined by the substituents on the precursor fragments. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 1 Naphthoyl Chloride

Nucleophilic Acylation Reactions

Nucleophilic acylation is the most common reaction pathway for acyl chlorides. 4-Cyano-1-naphthoyl chloride readily reacts with a variety of nucleophiles, leading to the formation of amides, esters, and thioesters. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl double bond.

The reaction of this compound with primary or secondary amines is a robust and efficient method for synthesizing the corresponding N-substituted 4-cyano-1-naphthamides. This reaction, often performed under Schotten-Baumann conditions, typically involves treating the acyl chloride with the amine in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.nlnih.gov The base can be an excess of the amine itself or an added tertiary amine like triethylamine (B128534) or pyridine. hud.ac.ukchemguide.co.uk

The general reaction proceeds as follows:

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. chemguide.co.uk

Step 2: Tetrahedral Intermediate Formation. A short-lived tetrahedral intermediate is formed.

Step 3: Elimination. The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.

Step 4: Deprotonation. The added base removes the proton from the nitrogen atom, yielding the neutral amide and the hydrochloride salt of the base. chemguide.co.uk

While specific studies on this compound are not extensively documented, research on similar compounds, such as 5-chloro-8-nitro-1-naphthoyl chloride, demonstrates that even sterically hindered naphthoyl chlorides react efficiently with various amines to produce amides in high yields. nih.gov The reaction is generally rapid and can be carried out in a range of aprotic solvents like dichloromethane (B109758) (DCM) or in a two-phase system with an aqueous base. fishersci.nlnih.gov

Table 1: Representative Amide Synthesis Conditions

| Nitrogen Nucleophile | Typical Conditions | Expected Product | Reference |

|---|---|---|---|

| Primary Amine (e.g., Benzylamine) | Acyl chloride (1 equiv), Amine (1 equiv), Base (e.g., Na2CO3, 5 equiv), DCM/H2O, 0 °C to RT | N-Benzyl-4-cyano-1-naphthamide | nih.gov |

| Secondary Amine (e.g., Pyrrolidine) | Acyl chloride (1 equiv), Amine (1 equiv), Triethylamine (1.1 equiv), Cyrene™, 0 °C to RT | (4-Cyano-1-naphthoyl)(pyrrolidin-1-yl)methanone | hud.ac.uk |

| Ammonia (B1221849) | Acyl chloride, Aqueous ammonia | 4-Cyano-1-naphthamide | jetir.org |

This compound is expected to react readily with alcohols and phenols to form the corresponding esters. This esterification reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and to scavenge the HCl produced. libretexts.org The reaction is generally exothermic and proceeds via the standard nucleophilic acyl substitution mechanism. youtube.com

Recent methodologies have explored solvent-free conditions for the esterification of acid chlorides using catalysts like iron(III) chloride (FeCl3), which can provide quantitative yields at room temperature. tudelft.nl This approach is attractive for its environmental benefits and simplicity.

Table 2: Expected Esterification Reactions and Conditions

| Oxygen Nucleophile | Typical Conditions | Expected Product | Reference |

|---|---|---|---|

| Methanol (B129727) | Pyridine solvent, 0 °C to RT | Methyl 4-cyano-1-naphthoate | libretexts.org |

| Ethanol | Solvent-free, FeCl3 (cat.), RT | Ethyl 4-cyano-1-naphthoate | tudelft.nl |

| Phenol | Pyridine solvent, RT | Phenyl 4-cyano-1-naphthoate | libretexts.org |

In a reaction analogous to esterification, this compound can be converted to thioesters by treatment with thiols (mercaptans). The greater nucleophilicity of sulfur compared to oxygen means that these reactions often proceed very efficiently. organic-chemistry.org The reaction of an acyl chloride with a thiol is a common and direct method for thioester synthesis. nih.gov

Similar to esterification, a base is typically added to neutralize the HCl byproduct. Solvent-free conditions catalyzed by Lewis acids like FeCl3 have also been proven effective for the synthesis of a broad range of thioesters from acid chlorides and thiols, resulting in high yields and purity. tudelft.nl

Table 3: Thioester Synthesis from this compound

| Sulfur Nucleophile | Typical Conditions | Expected Product | Reference |

|---|---|---|---|

| Ethanethiol | Base (e.g., Pyridine), Aprotic solvent (e.g., THF), RT | S-Ethyl 4-cyano-1-naphthalenecarbothioate | nih.gov |

| Thiophenol | Solvent-free, FeCl3 (cat.), RT | S-Phenyl 4-cyano-1-naphthalenecarbothioate | tudelft.nl |

Electrophilic Acylation Reactions

While the naphthyl ring of this compound is itself deactivated towards electrophilic attack due to the electron-withdrawing nature of both the acyl chloride and the cyano groups, the molecule serves as an excellent electrophilic acylating agent for other aromatic systems in Friedel-Crafts reactions.

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can acylate activated aromatic compounds like benzene (B151609), toluene, or heterocycles. savemyexams.comorganic-chemistry.org The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

The reaction proceeds as follows:

The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group.

The C-Cl bond cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺).

The aromatic ring acts as a nucleophile, attacking the acylium ion and forming a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex).

A weak base removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst. chemguide.co.uk

The electron-withdrawing cyano group on the naphthoyl ring increases the positive charge on the carbonyl carbon, potentially enhancing the reactivity of the acylium ion. Research on the acylation of indoles with similar 4-substituted-1-naphthoyl chlorides has shown this to be an effective method for synthesizing complex ketone structures. nih.gov Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from poly-acylation because the product ketone is deactivated towards further electrophilic substitution. organic-chemistry.org

Table 4: Representative Friedel-Crafts Acylation Reactions

| Aromatic Substrate | Lewis Acid Catalyst | Expected Product | Reference |

|---|---|---|---|

| Benzene | AlCl₃ | (4-Cyanonaphthalen-1-yl)(phenyl)methanone | organic-chemistry.orgchemguide.co.uk |

| Toluene | AlCl₃ | (4-Cyanonaphthalen-1-yl)(p-tolyl)methanone (major isomer) | savemyexams.com |

| Indole | Me₂AlCl | (4-Cyanonaphthalen-1-yl)(1H-indol-3-yl)methanone | nih.gov |

The principles of Friedel-Crafts acylation extend to both intermolecular and intramolecular processes, which are powerful tools in the synthesis of polycyclic natural products and complex molecules. nih.gov

Intermolecular Acylation: This is the standard Friedel-Crafts reaction described above, occurring between two separate molecules: this compound and another aromatic substrate.

Intramolecular Acylation: If a suitable aromatic ring is tethered to the this compound molecule via a flexible linker of appropriate length (typically forming a 5- or 6-membered ring), an intramolecular Friedel-Crafts reaction can occur. This type of reaction is a key strategy for constructing fused-ring systems. For example, if the cyano group were replaced by a phenoxypropyl group, treatment with a strong acid could induce cyclization to form a new six-membered ring. Tandem reactions involving an initial intermolecular acylation followed by an intramolecular cyclization are also known synthetic strategies. nih.govresearchgate.net While no specific examples utilizing this compound for complex intramolecular cyclizations are prominently reported, the potential for such transformations exists, provided a suitable precursor is designed.

Reactions Involving the Cyano Moiety

The cyano group (or nitrile) is a valuable functional group capable of undergoing a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions. These reactions provide pathways to other important functional groups such as carboxylic acids, amides, and amines, or serve as a key component in the construction of heterocyclic rings.

The hydrolysis of the nitrile group offers a direct route to carboxylic acids and their corresponding amides. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. nist.gov Careful control of reaction conditions can sometimes allow for the isolation of the amide. mdpi.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. nih.gov For this compound, this would lead to the formation of 4-carboxamido-1-naphthoyl chloride , which upon further hydrolysis would yield 4-carboxy-1-naphthoyl chloride .

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. researchgate.net This process initially forms an iminate anion, which is then protonated to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt. researchgate.net Acidification in a separate workup step is then required to obtain the free carboxylic acid. chemicalbook.com

Table 1: Predicted Conditions for Hydrolysis of the Cyano Group

| Reaction | Reagents and Conditions | Predicted Intermediate Product | Predicted Final Product |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (conc.), heat | 4-Carboxamido-1-naphthoyl chloride | 4-Carboxy-1-naphthoyl chloride |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), heat 2. HCl (aq) | Sodium 4-carboxamido-1-naphthoate | 4-Carboxy-1-naphthoyl chloride |

The cyano group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). mdpi.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. chemicalbook.com Subsequent aqueous workup protonates the resulting dianion to yield the primary amine. chemicalbook.com

Alternatively, catalytic hydrogenation can be employed. This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperatures and pressures. researchgate.net For this compound, reduction would yield 4-(aminomethyl)-1-naphthoyl chloride . It is crucial to note that these strong reducing conditions might also affect the acyl chloride group, potentially reducing it to a primary alcohol. Selective reduction of the nitrile in the presence of the acyl chloride would represent a significant synthetic challenge.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Predicted Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | 4-(Aminomethyl)-1-naphthoyl chloride |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni, high pressure | 4-(Aminomethyl)-1-naphthoyl chloride |

*Potential for concurrent reduction of the acyl chloride moiety.

The polarity and triple-bond character of the nitrile group make it an excellent participant in cyclization reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocycles. masterorganicchemistry.com The nitrile can act as an electrophile, reacting with intramolecular nucleophiles to form new ring systems.

For a molecule like this compound, derivatization at the acyl chloride position could introduce a nucleophilic center capable of cyclizing onto the cyano group. For instance, reaction with a binucleophile like hydrazine (B178648) or a substituted aniline (B41778) could be followed by a base- or acid-catalyzed intramolecular cyclization involving the nitrile. Such strategies are widely used in the synthesis of fused heterocyclic systems like pyrazoles, pyrimidines, or pyridines. The reaction of o-aminonitriles with reagents like malononitrile (B47326) can lead to the formation of pyrazolopyrimidines or pyrazolopyridines, highlighting the utility of the cyano group in building complex heterocyclic scaffolds.

The cyano group can also act as a radical acceptor in cascade reactions, enabling the construction of various carbocyclic and heterocyclic structures. These reactions typically involve the generation of a radical species elsewhere in the molecule, which then adds intramolecularly to the carbon-nitrogen triple bond. The resulting iminyl radical intermediate can then be trapped or undergo further reactions.

For this compound, a radical generated on a side chain (introduced via modification of the acyl chloride) could potentially cyclize onto the nitrile. The efficiency and regioselectivity of such cyclizations are influenced by factors like ring size of the transition state and the stability of the radical intermediates.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. The reactions of the cyano group are well-studied, and their mechanisms provide insight into the reactivity of this compound.

Nitrile Hydrolysis: The mechanism of acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen. This initial step increases the electrophilic character of the nitrile carbon, making it susceptible to attack by water. A subsequent proton transfer results in a tautomeric form of an amide, known as an imidic acid. nist.gov This intermediate quickly tautomerizes to the more stable amide. The amide itself is then hydrolyzed under the acidic conditions, involving protonation of the amide carbonyl, nucleophilic attack by water, and eventual expulsion of an ammonium (B1175870) ion to yield the carboxylic acid. nist.gov

In the base-catalyzed pathway, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. researchgate.net This forms a negatively charged intermediate that is protonated by water to give the imidic acid tautomer, which rearranges to the amide. researchgate.net Under strong basic conditions, the amide is further hydrolyzed via nucleophilic acyl substitution to give a carboxylate salt and ammonia.

Nitrile Reduction with LiAlH₄: The mechanism of reduction with lithium aluminum hydride involves a two-fold addition of hydride (H⁻). The first hydride ion attacks the electrophilic carbon of the C≡N triple bond, breaking one of the pi bonds and forming an imine anion. chemicalbook.com This intermediate is stabilized as a metal complex. A second hydride ion is then delivered to the imine carbon, resulting in a dianion intermediate. chemicalbook.com This highly basic dianion is stable in the ethereal solvent until an aqueous or acidic workup is performed, whereupon it is protonated twice to furnish the final primary amine. chemicalbook.com

Kinetic and Thermodynamic Control of Reactions

The concept of kinetic versus thermodynamic control becomes relevant when a reactant can proceed through two or more different pathways to yield different products. The product that is formed faster is the kinetic product, and its formation is favored under conditions where the reaction is irreversible (e.g., low temperatures). The most stable product is the thermodynamic product, which is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times).

For this compound, competitive reactions could arise in several scenarios, such as electrophilic aromatic substitution on the naphthalene (B1677914) ring or nucleophilic attack at the carbonyl carbon versus the cyano group. However, the primary mode of reaction for an acyl chloride is nucleophilic acyl substitution.

In reactions with ambident nucleophiles (nucleophiles with two reactive sites), the possibility of kinetic versus thermodynamic control is pronounced. For instance, in a reaction with an enolate, acylation could occur at the oxygen atom (O-acylation) or the carbon atom (C-acylation).

Kinetic Product: O-acylation is generally faster due to the higher electronegativity and accessibility of the oxygen atom. This would be the expected kinetic product, favored at lower temperatures.

Thermodynamic Product: C-acylation often leads to a more stable product (a β-dicarbonyl compound), which would be the thermodynamic product, favored at higher temperatures where the initial O-acylated product can revert to the enolate and subsequently undergo C-acylation.

The strong electron-withdrawing nature of the cyano group at the 4-position and the carbonyl group at the 1-position makes the carbonyl carbon of this compound highly electrophilic. This high reactivity would likely favor rapid, irreversible reactions with many nucleophiles, suggesting that kinetic control would often dominate. To achieve thermodynamic control, one would need to employ conditions that allow for the reversal of the initial product formation.

Hypothetical Reaction Data Illustrating Kinetic vs. Thermodynamic Control:

The following interactive table illustrates a hypothetical outcome for the acylation of a generic enolate with this compound, demonstrating the principles of kinetic and thermodynamic control.

| Reaction Condition | Major Product | Minor Product | Product Ratio (Major:Minor) | Controlling Factor |

| -78 °C, 1 hour | O-acylated product | C-acylated product | ~90:10 | Kinetic |

| 25 °C, 24 hours | C-acylated product | O-acylated product | ~20:80 | Thermodynamic |

| 80 °C, 6 hours | C-acylated product | O-acylated product | >10:90 | Thermodynamic |

Note: This data is illustrative and based on general principles, not on specific experimental results for this compound.

Stereochemical Aspects of Reactivity

Stereochemical considerations in the reactions of this compound would be pertinent if the reaction creates a new chiral center or if the substrate or nucleophile is chiral.

Reactions with Chiral Nucleophiles:

When this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, a mixture of diastereomers can be formed if the reaction creates a new stereocenter. The ratio of these diastereomers would be influenced by the steric hindrance around the approaching nucleophile and the electrophilic carbonyl center. The bulky naphthalene ring system could lead to significant facial selectivity.

For example, in the acylation of a racemic secondary alcohol, kinetic resolution could be achieved if one enantiomer of the alcohol reacts significantly faster than the other. This difference in reaction rates is a form of kinetic control.

Use as a Chiral Derivatizing Agent:

This compound could potentially be used as a chiral derivatizing agent for the resolution of racemic mixtures of alcohols or amines. wikipedia.org By reacting the acyl chloride with a racemate, a pair of diastereomers is formed. These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by techniques like crystallization or chromatography. wikipedia.org Once separated, the chiral auxiliary (the 4-cyano-1-naphthoyl group) can be cleaved to yield the pure enantiomers.

Hypothetical Diastereoselectivity Data:

This table illustrates a hypothetical diastereoselective reaction between this compound and a chiral amine, resulting in two diastereomeric amides.

| Chiral Amine Enantiomer | Diastereomer 1 (R,S) | Diastereomer 2 (R,R) | Diastereomeric Excess (d.e.) |

| (S)-Amine | 75% | 25% | 50% |

| (R)-Amine | 25% | 75% | 50% |

Note: This data is hypothetical and intended to illustrate the concept of diastereoselectivity.

Due to the planar nature of the naphthalene ring and the acyl chloride group, reactions at the carbonyl carbon would not inherently lead to stereoisomers unless a chiral element is already present in the reacting partner or is introduced through the reaction conditions (e.g., a chiral catalyst). There is no indication in the available literature of the naphthalene ring itself in this compound being a source of atropisomerism that would influence the stereochemical outcome of reactions at the acyl chloride group.

Applications As a Synthetic Building Block in Advanced Organic Transformations

Construction of Complex Molecular Architectures

The rigid, aromatic scaffold of the naphthalene (B1677914) ring system, combined with the reactivity of the acyl chloride and the electronic influence of the cyano group, allows 4-cyano-1-naphthoyl chloride to serve as a key component in the synthesis of elaborate organic structures.

The synthesis of polysubstituted naphthalenes can be challenging due to issues of regiochemical control in conventional electrophilic aromatic substitution reactions. researchgate.net Modern synthetic strategies often rely on de novo constructions or the functionalization of pre-existing naphthalene cores, where reagents like this compound can play a crucial role. The acyl chloride handle provides a reactive site for nucleophilic acyl substitution, enabling the attachment of various side chains and functional groups, while the cyano group can be either retained for its electronic properties or transformed into other functionalities.

Methods for constructing such polyfunctional systems are diverse and include:

Domino Reactions: Transition-metal-free domino protocols, such as the Michael-SNAr reaction, have been developed for the regioselective synthesis of polyfunctional naphthalenes. researchgate.net

Catalytic Cross-Coupling: Palladium-catalyzed reactions are instrumental in forming new carbon-carbon bonds, allowing for the introduction of diverse substituents onto the naphthalene ring. thieme-connect.com

Cyclization and Annulation Reactions: The dehydro-Diels-Alder reaction is a powerful method for building highly substituted aromatic systems. researchgate.net Similarly, annulation strategies, such as the Hauser-Kraus annulation, can be used to construct complex fused systems starting from functionalized building blocks. acs.org

The synthesis of complex natural products, such as the polycyclic alkaloid macarpine, showcases the application of these advanced strategies to build polyfunctionalized aromatic compounds. researchgate.net

| Method | Description | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Dehydro-Diels-Alder (DDA) | A powerful reaction to construct highly substituted arenes. | Not specified | researchgate.net |

| Palladium-Catalyzed Cyclization | Reaction of aryl iodides with ketones to form 1,3-disubstituted naphthalenes. | Bimetallic Palladium Complex / Silver Triflate | thieme-connect.com |

| Copper-Catalyzed Cascade Reaction | One-pot cyclization of 2-halophenyl ketones with 1,3-dicarbonyls. | Copper Chloride / Cesium Carbonate | thieme-connect.com |

| Zinc-Catalyzed Benzannulation | [4+2] benzannulation of 2-ethynylbenzaldehydes and alkynes. | Zinc Chloride | thieme-connect.com |

| Domino Michael-SNAr Protocol | Regioselective synthesis employing nitromethane (B149229) and ortho-haloaryl ynones. | Transition-metal-free | researchgate.net |

The reactivity of this compound facilitates its use in the synthesis of larger, fused aromatic and heterocyclic systems. The acyl chloride can participate in intramolecular cyclization reactions, such as Friedel-Crafts acylations, to form new rings fused to the naphthalene core. Furthermore, the cyano group can be a key participant in cyclization strategies. For example, o-aminobenzonitriles are common precursors for the synthesis of fused quinazoline (B50416) systems. researchgate.net

The construction of fused heterocycles is a significant area of research due to their prevalence in pharmaceuticals and materials science. nih.govresearchgate.net Methodologies often involve multicomponent reactions or tandem cyclizations where a strategically functionalized building block directs the formation of the final ring system. semanticscholar.org For instance, pyrazole-4-carbaldehydes serve as versatile precursors for a wide array of fused pyrazole (B372694) systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.org The cyano-naphthoyl moiety can be envisioned as a precursor to analogous fused systems, where the cyano and acyl chloride groups (or their derivatives) act as anchor points for building new heterocyclic rings. Annulation reactions, such as the Hauser-Kraus annulation, provide a pathway to complex spiro- and fused heterocycles from simple starting materials. acs.org

Role in Derivatization Strategies for Analytical Studies

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. chromatographyonline.com This can involve improving chromatographic separation, enhancing detectability, or increasing ionization efficiency for mass spectrometry. chromatographyonline.comnih.gov The naphthoyl group, particularly when functionalized, is a valuable tag in derivatization due to its rigid structure, hydrophobicity, and inherent spectroscopic properties.

A key application of derivatization is to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to an analyte that otherwise lacks strong UV-Vis absorbance or fluorescence, enabling sensitive detection. chromatographyonline.comnih.gov The naphthalene ring system is an excellent scaffold for this purpose. fluorochem.co.uk

This compound can react with nucleophilic functional groups on an analyte (e.g., alcohols, amines, thiols) to form a stable ester or amide linkage. This process covalently attaches the cyano-naphthalene moiety, which acts as a chromophore. chromatographyonline.comresearchgate.net The resulting derivative can be readily detected using UV-Vis or fluorescence detectors in liquid chromatography. The specific absorption and emission wavelengths are determined by the extended π-system of the naphthalene ring, which can be further tuned by substituents like the cyano group. rsc.org The use of derivatizing agents based on anthracene (B1667546) and naphthalene moieties is well-established for achieving low detection limits, often in the femtomole to attomole range with laser-induced fluorescence (LIF) detection. science.gov

| Agent/Moiety | Target Analyte Group | Purpose | Reference |

|---|---|---|---|

| 1-Naphthoyl chloride | Hydroxyls | Enhance LC-MS/MS detection | researchgate.net |

| Naphthyl isocyanate | - | Fluorescence derivatization for HPLC | science.gov |

| Dansyl chloride | Amines | Fluorescence detection | researchgate.net |

| 2-Naphthacyl group | - | UV-Vis chromophore (λmax ~248 nm) | chromatographyonline.com |

Mass spectrometry (MS) is a powerful analytical technique, but its sensitivity is highly dependent on the efficiency with which an analyte can be ionized. nih.gov Techniques like electrospray ionization (ESI) can be inefficient for nonpolar compounds or for samples in non-ESI friendly solvents like hexane. nih.govchromatographyonline.com Derivatization can overcome these limitations by introducing a permanently charged group or a moiety that is easily ionized. researchgate.net

Attaching this compound to an analyte can improve its ionization characteristics for MS analysis. The introduction of the polar cyano group and the aromatic ring can enhance proton affinity for positive-ion mode ESI. Moreover, in matrix-assisted laser desorption/ionization (MALDI), the derivatizing agent can act as a matrix or co-matrix, facilitating the desorption and ionization process. nih.gov The addition of an ionizable moiety is a common strategy to enhance signals in MS detection, especially for compounds like phytosterols (B1254722) that lack a readily chargeable group. researchgate.net The increased mass from the derivatization also shifts the analyte's signal to a higher, often less crowded, region of the mass spectrum, reducing interference from background ions. nih.gov

Derivatization is a well-established tool for improving the chromatographic properties of analytes. chromatographyonline.comsci-hub.se For gas chromatography (GC), polar functional groups like -OH and -NH2 can cause poor peak shape (tailing) and are non-volatile. chromatographyonline.com Converting them to less polar esters or amides with a reagent like this compound increases volatility and thermal stability, making them suitable for GC analysis. chromatographyonline.com

In high-performance liquid chromatography (HPLC), derivatization can be used to alter the retention characteristics of an analyte to move its peak away from interfering components in a complex matrix. google.com By attaching the relatively nonpolar cyano-naphthalene group, the hydrophobicity of a polar analyte is increased, leading to stronger retention on a reversed-phase column. This can be crucial for separating the analyte of interest from early-eluting, polar interferences. Furthermore, when analyzing chiral compounds, derivatization with an enantiomerically pure reagent converts a pair of enantiomers into a pair of diastereomers, which can then be separated on a standard (achiral) HPLC column. wikipedia.org

Compound Index

| Compound Name |

|---|

| This compound |

| Macarpine |

| N-(1-Naphthyl)ethylenediamine dihydrochloride |

| 1-Naphthoyl chloride |

| Naphthyl isocyanate |

| Dansyl chloride |

| Phytosterols |

| o-Aminobenzonitriles |

| Pyrazole-4-carbaldehydes |

| Pyrazolo[3,4-b]pyridines |

| Pyrazolo[3,4-d]pyrimidines |

Intermediates in the Synthesis of Functional Molecules

Precursors for Advanced Organic Materials

The naphthalene core, substituted with both an electron-withdrawing cyano group and a carbonyl group, positions this compound as a key precursor for advanced organic materials with tailored photophysical and electronic properties. Its derivatives have found applications in functional dyes, fluorescent probes, and electroluminescent materials.

The introduction of a cyano group into conjugated systems is a known strategy for modifying their electronic and optical characteristics. acs.org This makes this compound an attractive starting material for chromophores and fluorophores. The related compound, 1-naphthoyl chloride, is used to prepare naphthamide derivatives, which are core components of high-quality dyes and pigments. fscichem.com By incorporating the cyano group, materials with enhanced properties can be targeted. For instance, research into distyrylbenzene (B1252955) derivatives containing cyano groups has shown their efficacy as bright blue light emitters in Organic Light-Emitting Diodes (OLEDs). sinica.edu.tw

The synthesis of fluorescent ligands for biological research is another area where this precursor is valuable. A notable example is the synthesis of 4-cyano-melatonin, a fluorescent derivative of melatonin (B1676174), designed as a potential ligand for melatonin receptors. nih.gov Such fluorescent probes are crucial for studying ligand-receptor interactions and other cellular processes. nih.gov The cyano group is instrumental in red-shifting the absorption and emission spectra of the parent molecule, enabling fluorescence in the visible range. nih.gov

Furthermore, the cyano group can participate directly in cycloaddition reactions to build complex heterocyclic systems with unique properties. The cyano-Diels-Alder reaction, for example, can be employed to create nitrogen-containing ring systems. acs.org This reaction has been used to synthesize 4-chalcogeno-1-aza-1,3-butadiene derivatives. While the free imines are weakly fluorescent, their coordination complexes with boranes, such as B(C₆F₅)₃, exhibit intense blue fluorescence in both solution and the crystalline state, demonstrating a path to novel fluorescent materials. acs.org

Table 1: Applications of this compound Derivatives in Advanced Organic Materials

| Material Type | Application | Synthetic Strategy | Resulting Property | Citation |

|---|---|---|---|---|

| Functional Dyes | Pigments, Textiles | Acylation to form naphthamides | High-quality coloration | fscichem.com |

| Fluorescent Probes | Biological imaging | Introduction of cyano-naphthalene moiety | Red-shifted absorption/emission | nih.gov |

| Electroluminescent Materials | Organic Light-Emitting Diodes (OLEDs) | Incorporation of cyano-aromatic units | Bright blue emission | sinica.edu.tw |

| Fluorescent Materials | Sensing, Optics | Intramolecular cyano-Diels-Alder reaction & borane (B79455) coordination | Intense blue fluorescence | acs.org |

Building Blocks for Complex Synthetic Targets

The dual functionality of this compound makes it an exemplary building block for the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. google.comganeshremedies.com The acyl chloride allows for the straightforward formation of amide or ester linkages, a common feature in many drug scaffolds, while the cyano group can be elaborated into other key functionalities or act as a crucial pharmacophore element.

The general utility of naphthoyl chlorides is well-established in medicinal chemistry; for example, 1-naphthoyl chloride is a key raw material for nonsteroidal anti-inflammatory drugs (NSAIDs) and antibacterial agents. fscichem.com The addition of the cyano group at the 4-position opens avenues for new molecular designs. This is exemplified in the synthesis of the immunomodulatory drug Ozanimod, where a related key intermediate is (S)-4-cyano-1-aminoindane. google.com The synthetic route to Ozanimod involves the conversion of the cyano group into a 1,4-oxadiazole heterocycle, a common bioisostere in medicinal chemistry. google.com

Moreover, the cyano group itself is a feature in many modern pharmaceuticals. The development of cyano-analogues of established drugs like the anti-inflammatory agent Celecoxib has been explored. chinesechemsoc.org In one study, novel pyrazoles containing both trifluoromethyl and cyano groups were synthesized, and a resulting N1-aryl-3-CF₃-4-cyano pyrazole demonstrated potent and selective activity as a cyclooxygenase-2 (COX-2) inhibitor. chinesechemsoc.org This highlights the potential of incorporating the cyano-naphthalene moiety into pharmacophores to generate new therapeutic agents.

The strategic use of substituted naphthoyl chlorides is also evident in the development of synthetic methodologies. 5-Chloro-8-nitro-1-naphthoyl chloride, a sterically hindered analogue, has been designed as a selective protecting group for amines. nih.gov Its utility was demonstrated in dipeptide synthesis, where it could be cleaved under mild reductive conditions due to the release of steric strain, showcasing an orthogonal protection strategy crucial for multi-step synthesis of complex peptides. nih.gov The high reactivity of the acyl chloride group also makes it suitable for use in multicomponent reactions, which are powerful tools for rapidly assembling libraries of structurally diverse and biologically active small molecules. rsc.org

Table 2: Use of this compound and Analogues in Complex Synthesis

| Target Molecule Class | Application Area | Key Transformation / Role | Example | Citation |

|---|---|---|---|---|

| Heterocyclic Compounds | Agrochemicals | Acylation and nitrile reactivity | Trifluoromethyl-1,2,4-oxadiazoles (fungicides) | google.com |

| Immunomodulators | Pharmaceuticals | Nitrile conversion to 1,4-oxadiazole | Ozanimod (from a cyano-indane precursor) | google.com |

| Enzyme Inhibitors | Pharmaceuticals | Pharmacophore component | Cyano-analogues of Celecoxib (COX-2 inhibitors) | chinesechemsoc.org |

| Peptides | Synthetic Methodology | Amine protecting group | Dipeptide synthesis using a substituted naphthoyl chloride | nih.gov |

| Alkaloids | Natural Product Synthesis | Multicomponent assembly processes | Heterocyclic frameworks | rsc.org |

Role in Polymer Chemistry and Materials Science Research

Monomer in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov 4-Cyano-1-naphthoyl chloride can be utilized as a monomer or a precursor to monomers in these processes, enabling the creation of polymers with specific functionalities.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of a wide range of polymers with controlled structures. sigmaaldrich.comacs.org The selection of a suitable chain transfer agent (CTA) is crucial for the success of RAFT polymerization. sigmaaldrich.com While direct use of this compound as a monomer in RAFT is not extensively documented in the provided results, the constituent functional groups are highly relevant to RAFT chemistry. For instance, compounds containing cyano groups, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), are effective CTAs for the RAFT polymerization of monomers like acrylonitrile. researchgate.netacs.org This suggests that polymers derived from this compound could be designed to be compatible with RAFT processes.

The general mechanism of RAFT polymerization involves a rapid equilibrium between active (propagating) and dormant polymer chains, mediated by the CTA. sigmaaldrich.com This process allows for the controlled growth of polymer chains, leading to polymers with low polydispersity. nih.govsigmaaldrich.com The cyano group, a key feature of this compound, is often present in effective RAFT agents. sigmaaldrich.com

| RAFT Polymerization Components | Function | Example from Literature |

| Monomer | The basic building block of the polymer. | Acrylonitrile (AN) researchgate.netacs.org |

| Initiator | Generates radicals to start the polymerization. | AIBN (Azobisisobutyronitrile) researchgate.netacs.org |

| Chain Transfer Agent (CTA) | Controls the polymerization by reversibly deactivating propagating radicals. | 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) researchgate.netacs.org |

The incorporation of this compound or its derivatives into polymer chains imparts unique properties due to the presence of both the bulky, aromatic naphthalene (B1677914) group and the polar, electron-withdrawing cyano group. The naphthalene moiety can enhance the thermal stability and influence the photophysical properties of the resulting polymer, while the cyano group can increase the polymer's polarity and its affinity for certain solvents or surfaces.

These specialty polymers can be designed for a variety of applications. The rigid naphthalene unit can contribute to the formation of ordered structures, which is beneficial for applications in materials science. The cyano group can be a site for further chemical modification, allowing for the creation of even more complex and functionalized polymers.

Contribution to Organic Electronic Materials

Organic electronic materials are a class of carbon-based materials that exhibit semiconducting properties. They are of great interest for applications in flexible and low-cost electronic devices. acs.orgsigmaaldrich.com The electronic properties of this compound make it a promising component for these materials.

Organic semiconductors are the active components in many organic electronic devices. sigmaaldrich.com The performance of these materials is highly dependent on their molecular structure, which influences their ability to transport charge. sigmaaldrich.com The naphthalene core of this compound provides a π-conjugated system that can facilitate charge transport. The introduction of a cyano group, which is strongly electron-withdrawing, can significantly modify the electronic properties of the naphthalene system, making it a potential n-type semiconductor. Naphthalene-based compounds are among the classes of organic materials that have shown good n-channel activity in transistors. sigmaaldrich.com

The ability to functionalize the naphthalene core allows for the tuning of the material's electronic properties, such as its energy levels (HOMO and LUMO), which is crucial for designing efficient electronic devices. rsc.org

| Property | Influence of Naphthalene and Cyano Groups |

| Charge Transport | The π-conjugated naphthalene core facilitates charge transport. sigmaaldrich.com |

| Semiconductor Type | The electron-withdrawing cyano group can induce n-type semiconductor behavior. sigmaaldrich.com |

| Energy Levels | The functional groups allow for the tuning of HOMO and LUMO energy levels. rsc.org |

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells are two of the most prominent applications of organic electronics. google.comgoogle.com In OLEDs, organic materials are used to generate light upon the application of an electric field, while in OPVs, they are used to convert sunlight into electricity. google.com

The development of efficient OLEDs and OPVs relies on the careful design of the organic materials used in their active layers. acs.orggoogle.com Materials derived from this compound could potentially be used as electron-transporting or light-emitting materials in OLEDs, or as acceptor materials in OPVs. The cyano group can enhance electron injection and transport, which is beneficial for OLED performance. google.com In OPVs, the electron-accepting nature of the cyano-functionalized naphthalene unit could be paired with an electron-donating material to create an efficient donor-acceptor heterojunction for charge separation. google.com

The combination of the naphthalene chromophore and the electron-withdrawing cyano group makes molecules derived from this compound potentially photoactive. Upon absorption of light, these molecules can be excited to a higher energy state, from which they can undergo various photophysical processes, including fluorescence or energy transfer.

Furthermore, the presence of both an electron-rich naphthalene ring and an electron-poor cyano group can lead to the formation of intramolecular or intermolecular charge-transfer complexes. researchgate.net These complexes are characterized by the transfer of an electron from a donor to an acceptor upon photoexcitation. acs.org Charge-transfer materials are of fundamental interest for their unique photophysical properties and have potential applications in areas such as photocatalysis and nonlinear optics. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H-NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. libretexts.org In the case of 4-cyano-1-naphthoyl chloride, the spectrum is expected to show signals only in the aromatic region, as there are no aliphatic protons.

The naphthalene (B1677914) ring system contains six protons. Due to the substituents at the 1 and 4 positions, these six protons are chemically non-equivalent and would theoretically produce six distinct signals. The electron-withdrawing nature of both the acyl chloride (-COCl) and the cyano (-CN) groups deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted naphthalene. researchgate.net

The proton adjacent to the acyl chloride (H-2) and the proton adjacent to the cyano group (H-3) are expected to be significantly downfield. The proton at the H-8 position, being in the peri-position to the bulky and electron-withdrawing acyl chloride group, is also expected to be strongly deshielded and appear far downfield. The remaining protons (H-5, H-6, H-7) would resonate at slightly higher fields but still within the typical aromatic region. The coupling patterns (splitting) would arise from interactions between adjacent protons (typically ortho and meta couplings), resulting in a complex series of doublets, triplets, or doublet of doublets, which helps in assigning each signal to a specific proton.

Predicted ¹H-NMR Data for this compound Note: This data is predicted based on the analysis of similar structures like 1-naphthoyl chloride and 4-cyanonaphthalene. chemicalbook.comchemicalbook.comresearchgate.net

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.2 - 8.4 | Doublet (d) |

| H-3 | ~7.8 - 8.0 | Doublet (d) |

| H-5 | ~8.1 - 8.3 | Doublet (d) |

| H-6 | ~7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) |

| H-7 | ~7.7 - 7.9 | Triplet (t) or Doublet of Doublets (dd) |

| H-8 | ~8.8 - 9.0 | Doublet (d) |

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. oregonstate.edu For this compound, a total of 12 distinct signals are expected, corresponding to the 10 carbons of the naphthalene ring, the carbonyl carbon, and the cyano carbon.

The carbonyl carbon (-COCl) is highly deshielded and is expected to appear significantly downfield, typically in the range of 165-170 ppm. chemicalbook.comchemicalbook.com The carbon of the cyano group (-CN) typically resonates around 115-120 ppm. chemicalbook.com The ten carbons of the naphthalene ring will have distinct chemical shifts. The two carbons directly attached to the substituents (C-1 and C-4) will be influenced by their respective electronic effects. The other aromatic carbons will appear in the typical range of 120-140 ppm. Quaternary carbons (C-1, C-4, C-4a, C-8a) generally show weaker signals compared to carbons bearing hydrogen atoms. oregonstate.edu

Predicted ¹³C-NMR Data for this compound Note: This data is predicted based on the analysis of similar structures like 1-naphthoyl chloride and 4-cyanonaphthalene. chemicalbook.comchemicalbook.comspectrabase.com

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| Aromatic C-H | ~125-138 |

| Aromatic Quaternary C | ~110, ~130-140 |

| C≡N | ~117 |

Advanced NMR Techniques (e.g., 2D NMR)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments would be employed for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be instrumental in tracing the connectivity of the protons around the naphthalene ring, for instance, confirming the adjacency of H-2 and H-3, and the sequence of H-5, H-6, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, confirming the assignments for all the CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons. For example, the signal for the carbonyl carbon (C=O) would show a correlation to the H-2 and H-8 protons, confirming its position at C-1. Similarly, the cyano carbon would show correlations to H-3 and H-5.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₆ClNO. HRMS would be used to confirm this exact composition by matching the experimentally measured mass to the calculated theoretical mass.

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₂H₆ClNO | [M+H]⁺ | 216.0211 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce daughter ions. The resulting fragmentation pattern provides valuable structural information.

For this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation pathways. chemicalbook.comnih.gov

Loss of Chlorine: A primary fragmentation would be the cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in the stable 4-cyano-1-naphthoyl cation.

Loss of Carbonyl Group: Subsequent fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule from the [M-Cl]⁺ ion, yielding the 4-cyanonaphthyl cation.

Loss of Acyl Chloride Group: A direct fragmentation pathway could involve the loss of the entire acyl chloride radical (·COCl) from the molecular ion, also leading to the 4-cyanonaphthyl cation.

These fragmentation patterns, observed through MS/MS analysis, would provide conclusive evidence for the presence and connectivity of the acyl chloride and cyano-substituted naphthalene core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in an IR spectrum that provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum is distinguished by the presence of two key functional groups: the cyano (C≡N) group and the acyl chloride (C=O) group. The identification of the absorption bands associated with these groups is crucial for confirming the compound's identity.

Key IR Absorption Bands for this compound:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretching | 2240 - 2210 | Medium to Sharp |

| Carbonyl (C=O) | Stretching | 1815 - 1770 | Strong |

| Aromatic C=C | Stretching | ~1600 and ~1475 | Medium to Weak |

| C-Cl | Stretching | 800 - 600 | Strong |

Note: The exact positions of these peaks can be influenced by the molecular structure and the sampling method.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of a compound and for separating it from any impurities or by-products. basicmedicalkey.combiotecha.lt HPLC operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the components is achieved based on their differential partitioning between the stationary and mobile phases. basicmedicalkey.combiotecha.lt

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for the Analysis of Aromatic Acyl Chlorides:

| Parameter | Typical Conditions |

| Column | C18 (Octadecyl-silane), 5 µm particle size, 4.6 mm x 250 mm |

| Mobile Phase | A gradient of Acetonitrile and Water |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Method development for this compound would involve a systematic approach to optimize the separation. rsc.org This includes selecting the appropriate column chemistry and dimensions, adjusting the mobile phase composition and gradient to achieve good resolution between the main peak and any impurities, and selecting a UV detection wavelength where the compound has strong absorbance. The use of a related compound, 1-Naphthoyl chloride, as a derivatization reagent for HPLC analysis of other molecules has been reported, highlighting the suitability of HPLC for compounds of this class. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, a successful X-ray crystallographic analysis would yield precise data on its solid-state structure. This would include the planarity of the naphthalene ring system, the orientation of the cyano and acyl chloride functional groups relative to the ring, and the intermolecular interactions within the crystal lattice.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for organic molecules) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z (Molecules per unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | ~1.4 - 1.5 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable tool in modern chemistry for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, reactivity indices, and spectroscopic properties.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 4-Cyano-1-naphthoyl chloride. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), are used to perform geometry optimization. scispace.com This process finds the lowest energy conformation of the molecule.

The electronic structure is characterized by the distribution of electrons throughout the molecule. The presence of the electron-withdrawing cyano (-CN) and acyl chloride (-COCl) groups significantly influences the electron density of the naphthalene (B1677914) ring system.

Below is a table of selected, theoretically predictable geometric parameters for this compound based on typical values for similar structures.

| Parameter | Description | Predicted Value/Observation |

| Dihedral Angle (C2-C1-C=O) | The angle defining the rotation of the acyl chloride group relative to the naphthalene ring. | Expected to be non-zero to minimize steric strain between the carbonyl oxygen and the peri-hydrogen (H8). |

| Bond Length (C=O) | The length of the double bond in the carbonyl group. | Typical acyl chloride C=O bond length, expected around 1.18 - 1.20 Å. |

| Bond Length (C-Cl) | The length of the single bond between the carbonyl carbon and the chlorine atom. | Expected to be in the range of 1.78 - 1.80 Å. |

| Bond Length (C≡N) | The length of the triple bond in the cyano group. | Characteristic C≡N triple bond length, approximately 1.15 Å. |

| Naphthalene Ring | Planarity of the fused aromatic rings. | The fused ring system is expected to be nearly planar, providing a rigid scaffold. |